N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
Description
The compound "N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine" is a pyrazole-derived Schiff base featuring a hydroxylamine functional group. Its structure comprises two 1-methylpyrazole rings connected via a methylidene bridge, with the hydroxylamine moiety (-NHOH) acting as the imine substituent. This architecture confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, or medicinal chemistry.
Properties
IUPAC Name |
(NE)-N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-13-5-7(3-10-13)9-8(4-11-15)6-14(2)12-9/h3-6,15H,1-2H3/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHJMZVBTUWXTI-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C=C2C=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NN(C=C2/C=N/O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a complex organic compound belonging to the pyrazole family, which has gained attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications.
The compound's structure can be represented with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H14N6O |
| Molecular Weight | 230.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate pathways related to:
- Antioxidant Activity : The hydroxylamine group can donate electrons, potentially neutralizing free radicals.
- Anti-inflammatory Effects : Pyrazole derivatives have shown promise in inhibiting pro-inflammatory cytokines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar pyrazole structures have been evaluated for their cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 ± 0.2 |
| SiHa (Cervical) | 6.5 ± 0.3 |
| PC-3 (Prostate) | 7.2 ± 0.5 |
These results indicate significant cytotoxicity compared to control groups, suggesting a potential role in cancer therapy .
Antioxidant Activity
The antioxidant capabilities of pyrazole derivatives have been explored through various assays, demonstrating their ability to scavenge free radicals effectively. For example, the compound exhibited a DPPH radical scavenging activity with an IC50 value comparable to established antioxidants .
Case Studies
Several case studies have been documented regarding the biological effects of similar pyrazole compounds:
- Study on Anticancer Properties : A recent study synthesized several pyrazole derivatives and assessed their cytotoxicity against breast and prostate cancer cells. The study found that compounds with hydroxylamine functionalities exhibited enhanced activity due to their ability to induce apoptosis in cancer cells .
- Inflammation Inhibition : Another research effort focused on the anti-inflammatory properties of pyrazole derivatives, revealing that certain compounds could significantly reduce cytokine levels in vitro, indicating a potential therapeutic application for inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrazole Rings : Initiated by cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Hydroxylamine Introduction : The hydroxylamine group is introduced through a reaction with hydroxylamine hydrochloride under acidic conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s closest analogs differ in substituents and backbone modifications:
- Compound from : (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine shares the hydroxylamine-imine motif but replaces one pyrazole ring with phenyl and pyrrole groups. Its crystal structure (triclinic, P1 space group) reveals intermolecular O–H···N hydrogen bonding and C–H···π interactions, forming tetrameric assemblies .
- 1,3,4-Oxadiazole Derivatives () : Compounds like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole feature oxadiazole cores instead of imine linkages. The trifluoromethyl and thioether substituents in these derivatives influence electron-withdrawing properties and solubility .
Physicochemical Properties
Key comparisons of melting points, yields, and substituent effects:
- Yields : Pyrazole derivatives synthesized via coupling reactions (e.g., ) show lower yields (17.9%) compared to oxadiazole derivatives (78–83%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
